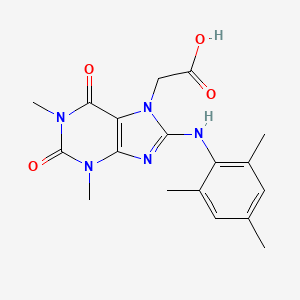
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound characterized by its unique structure, integrating elements of purine derivatives and mesitylene groups. It has garnered interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step processes. One commonly employed route might start with a purine derivative such as xanthine, which undergoes alkylation at specific nitrogen positions, followed by mesitylamination. The steps involve careful control of pH and temperature, use of protecting groups to avoid side reactions, and purification via methods like column chromatography.
Industrial Production Methods:
Industrial production typically scales up these laboratory methods, optimizing reaction conditions for larger volumes. Techniques like batch processing or continuous flow reactors can be employed to enhance yield and efficiency. The industrial focus remains on maintaining purity, controlling reaction kinetics, and minimizing environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Using reagents such as sodium borohydride to reduce specific functional groups.
Substitution: Reactions with nucleophiles or electrophiles, leading to the replacement of groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, base catalysts like triethylamine.
Major Products Formed:
The products formed depend on the type of reaction and conditions used. For example, oxidation might yield various carboxylic acid derivatives, while substitution could introduce new functional groups or alter the mesityl group.
Scientific Research Applications
This compound has wide-ranging applications:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular pathways and enzyme interactions.
Medicine: Explored for possible therapeutic uses, including its activity against certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The compound's mechanism involves interaction with molecular targets like enzymes or receptors. It can bind to these targets, influencing biological pathways. The exact pathways often include inhibition or activation of specific enzymes, affecting cellular functions such as metabolism or signal transduction.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Xanthine
Each of these compounds shares the purine core but differs in side-chain modifications, influencing their respective biological activities and applications.
Hope this is what you're looking for
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(2,4,6-trimethylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-9-6-10(2)13(11(3)7-9)19-17-20-15-14(23(17)8-12(24)25)16(26)22(5)18(27)21(15)4/h6-7H,8H2,1-5H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZGDSKUUKRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2452000.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
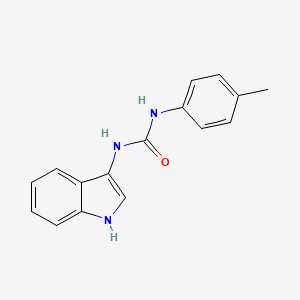
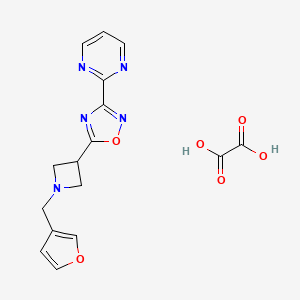
![7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)

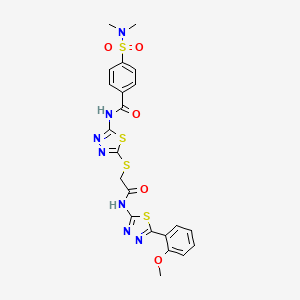
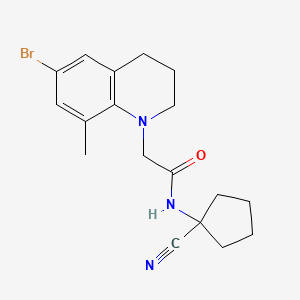
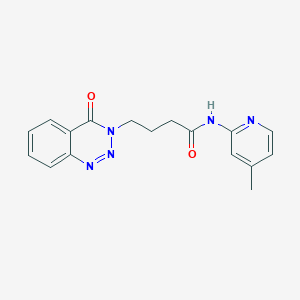
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)
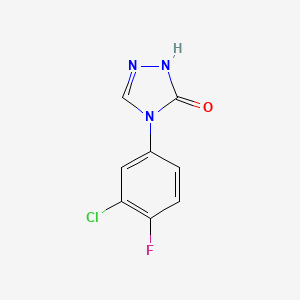
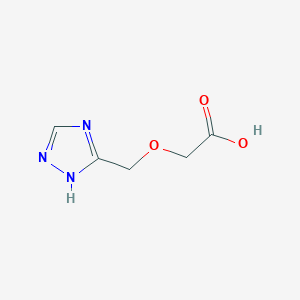
![N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2452018.png)
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)
